molecular formula C22H19F3N4O2 B2365254 N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 922809-06-1

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2365254
CAS No.: 922809-06-1
M. Wt: 428.415
InChI Key: JBIHGHVRHLCAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a morpholinopyridazinyl group and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-morpholinopyridazine intermediate, which is then coupled with a phenyl group. The final step involves the introduction of the trifluoromethyl group and the formation of the benzamide linkage. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the morpholinopyridazinyl group or the benzamide core.

    Reduction: This reaction can reduce functional groups within the compound, potentially altering its biological activity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a compound with a different functional group replacing the trifluoromethyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study specific biological pathways or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for diseases where modulation of specific pathways is beneficial.

    Industry: In the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(4-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide: Similar structure but with a different substitution pattern on the pyridazine ring.

    N-(3-(6-piperidinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness can make it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2/c23-22(24,25)18-7-2-1-6-17(18)21(30)26-16-5-3-4-15(14-16)19-8-9-20(28-27-19)29-10-12-31-13-11-29/h1-9,14H,10-13H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIHGHVRHLCAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.